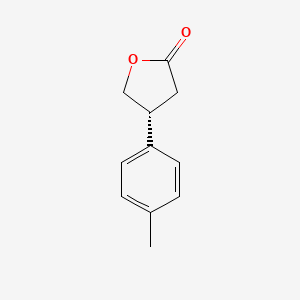
(4R)-4-(4-Methylphenyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(4-Methylphenyl)oxolan-2-one is a chiral lactone compound Lactones are cyclic esters that are commonly found in nature and are often used in the synthesis of various pharmaceuticals and fine chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-Methylphenyl)oxolan-2-one typically involves the cyclization of a hydroxy acid or the lactonization of a hydroxy ester. One common method is the acid-catalyzed cyclization of 4-(4-methylphenyl)-4-hydroxybutanoic acid. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for enantioselective synthesis is also a growing area of interest.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(4-Methylphenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the lactone ring can be opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-(4-Methylphenyl)butanoic acid
Reduction: 4-(4-Methylphenyl)butanol
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (4R)-4-(4-Methylphenyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the chiral center can lead to enantioselective interactions, which are crucial in drug design and development.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(4-Methylphenyl)oxolan-2-one: The enantiomer of the compound with potentially different biological activity.
4-Phenyl-2-oxetanone: A structurally similar lactone with different substituents.
4-(4-Methylphenyl)butanoic acid: The corresponding carboxylic acid.
Uniqueness
(4R)-4-(4-Methylphenyl)oxolan-2-one is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
194724-98-6 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4R)-4-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)10-6-11(12)13-7-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
BFGVYHGDJWLCQS-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CC(=O)OC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















